molecular formula C27H19NO5 B4813151 4-Nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate

4-Nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate

Cat. No.: B4813151
M. Wt: 437.4 g/mol
InChI Key: SZKPIUIOICRXPZ-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrobenzyl group, a biphenyl moiety, and a benzoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate typically involves the esterification of 2-(biphenyl-4-ylcarbonyl)benzoic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The biphenyl moiety can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Reduction: 4-Aminobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate.

    Substitution: 2-(biphenyl-4-ylcarbonyl)benzoic acid and 4-nitrobenzyl alcohol.

    Oxidation: Various oxidized derivatives of the biphenyl moiety.

Scientific Research Applications

4-Nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate primarily involves the hydrolysis of the ester linkage. This reaction can be catalyzed by esterases or other hydrolytic enzymes, leading to the release of 2-(biphenyl-4-ylcarbonyl)benzoic acid and 4-nitrobenzyl alcohol. The released products can then interact with various molecular targets and pathways, depending on their specific chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate is unique due to the combination of its nitrobenzyl, biphenyl, and benzoate ester functionalities. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-(4-phenylbenzoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO5/c29-26(22-14-12-21(13-15-22)20-6-2-1-3-7-20)24-8-4-5-9-25(24)27(30)33-18-19-10-16-23(17-11-19)28(31)32/h1-17H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKPIUIOICRXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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